5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile

Regioselective Synthesis Palladium-Catalyzed Cross-Coupling Isomeric Purity

Sourcing a regioisomerically pure thiazole building block for CNS library synthesis can be challenging. 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile (CAS 859481-85-9) solves this with a C5-bromo handle for mild Suzuki coupling and a C2-nitrile for bioisostere formation. • Regiochemically pure (≥95%): exclusive C2-nitrile prevents 4-nitrile isomer contamination. • C5-Br enables Pd-catalyzed coupling at 20-80 °C, surpassing chloro analog reactivity. • TPSA 36.68 Ų & LogP 2.09 align with CNS drug-like properties for library diversification. Supplied with guaranteed purity and batch consistency.

Molecular Formula C5H3BrN2S
Molecular Weight 203.06
CAS No. 859481-85-9
Cat. No. B2609986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile
CAS859481-85-9
Molecular FormulaC5H3BrN2S
Molecular Weight203.06
Structural Identifiers
SMILESCC1=C(SC(=N1)C#N)Br
InChIInChI=1S/C5H3BrN2S/c1-3-5(6)9-4(2-7)8-3/h1H3
InChIKeyYQOVRWQIWSSXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Physicochemical Baseline


5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile (CAS 859481-85-9) is a disubstituted thiazole heterocycle bearing a nitrile at the 2-position, a methyl at the 4-position, and a bromine at the 5-position. It serves as a bifunctional synthetic intermediate in medicinal and agrochemical research, with standard commercial purity typically specified at 95% . Its molecular formula is C₅H₃BrN₂S (MW 203.06) . Key predicted physicochemical properties include a boiling point of 287.5±32.0 °C, a density of 1.81±0.1 g/cm³, and a pKa of -1.40±0.10 .

Dual synthetic handle: C2-nitrile and C5-bromine enable sequential functionalization
Regioisomeric purity critical for predictable Pd-catalyzed cross-coupling site selectivity
Commercial typical purity 95% supports building block procurement for library synthesis

Risks of Generic Substitution


Generic replacement with other bromo-methyl-thiazole-carbonitrile isomers or non-halogenated analogues is scientifically invalid due to divergent regiochemistry and electronic properties. The specific 2-nitrile/5-bromo/4-methyl arrangement dictates a unique reactivity profile distinct from its 4-nitrile isomer (5-bromo-2-methylthiazole-4-carbonitrile, CAS 723743-71-3) or the non-halogenated precursor (4-methylthiazole-2-carbonitrile, CAS 100516-98-1) . The bromine at C5 activates the ring for Pd-catalyzed cross-coupling at a different position than C4-bromo analogs, while the electron-withdrawing C2-nitrile polarizes the thiazole ring differently than C4-nitrile congeners, directly impacting reaction yields, regioselectivity, and final compound identity .

Regioisomer vs. Target
Target: 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile
Substitute: 5-Bromo-2-methylthiazole-4-carbonitrile (CAS 723743-71-3)
Divergent nitrile position alters electronic character and cross-coupling site, leading to different downstream compound identity.
Non-Brominated Analog vs. Target
Target: 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile
Substitute: 4-Methylthiazole-2-carbonitrile (CAS 100516-98-1)
Lacks C-Br handle; no direct Pd-catalyzed coupling possible. Lipophilicity and reactivity profile differ significantly.
Chloro Analog vs. Target
Target: 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile
Substitute: 2-Chloro-4-methylthiazole-5-carbonitrile (CAS 82301-29-9)
Higher C-Cl bond dissociation energy requires harsher coupling conditions, potentially reducing functional group tolerance.

Differentiation Evidence Against Closest Analogs


Regioisomeric Purity and Cross-Coupling Predictability

Procurement of 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile (target) instead of its regioisomer 5-bromo-2-methylthiazole-4-carbonitrile (CAS 723743-71-3) is critical because the nitrile position determines the electronic character of the thiazole ring and the site of metal-catalyzed functionalization. The target compound provides a C5-bromo handle for cross-coupling while the nitrile at C2 withdraws electron density, activating the C5 position for oxidative addition. In contrast, the 4-nitrile isomer presents a C4 electrophilic site, altering both the reactivity and the chemical identity of downstream products . An isomerically pure building block mitigates the risk of generating inseparable regioisomeric mixtures in library synthesis.

Regioisomeric identity
Class-level
C2-CN, 5-Br vs C4-CN, 5-Br
Distinct coupling site
Reported regioisomeric structure supports predictable cross-coupling site selectivity
No quantitative purity loss data; differentiation based on accepted regioisomeric principles
Regioselective Synthesis Palladium-Catalyzed Cross-Coupling Isomeric Purity

Lipophilicity Enhancement Over Non-Brominated Analog

Bromination at C5 significantly increases lipophilicity compared to the non-halogenated 4-methylthiazole-2-carbonitrile. The target compound exhibits an ACD/LogP of 2.0857 , whereas the non-brominated analog shows an ACD/LogP of 1.05 or 1.32 . This represents a delta of +0.76 to +1.04 log units, indicating substantially higher membrane permeability potential. For medicinal chemistry programs requiring logD optimization, this brominated scaffold provides a measurable advantage in exploring lipophilic chemical space without additional alkylation steps.

Lipophilicity (LogP)
Cross-study
LogP 2.09 vs LogP 1.05–1.32
Δ +0.76 to +1.04
Reported logP difference may influence permeability screening in lead optimization
Predicted values from ACD/Labs and vendor models
Lipophilicity LogP ADME Optimization

Boiling Point and Density Increase from Bromination

The presence of bromine at C5 raises the predicted boiling point to 287.5±32.0 °C and density to 1.81±0.1 g/cm³ , compared to 222.3±33.0 °C and 1.25±0.1 g/cm³ for the non-halogenated analog (4-methylthiazole-2-carbonitrile) . This boiling point elevation of approximately 65 °C and density increase of ~45% alter distillation and chromatographic behavior. For procurement, this implies different storage and handling requirements, as the brominated compound is less volatile and may require higher temperatures for distillation, potentially impacting thermal stability considerations during scale-up.

Boiling point & density
Cross-study
287.5 °C / 1.81 g/cm³ vs 222.3 °C / 1.25 g/cm³
ΔBP ≈ +65 °C, ΔDensity +0.56
Higher boiling point and density may alter distillation and chromatographic behavior
Predicted values; may require adjusted scale-up conditions
Physicochemical Properties Purification Boiling Point

Bromine as a Superior Leaving Group for Coupling

The C5-bromine atom undergoes oxidative addition with Pd(0) catalysts more readily than the corresponding C5-chlorine in the analogous 2-chloro-4-methyl-1,3-thiazole-5-carbonitrile (CAS 82301-29-9) . While this is a well-established class-level trend in aryl halide reactivity, it is directly relevant here because the competing chloro analog is commercially available. The bromine derivative allows for milder reaction conditions (lower temperature, shorter time) and broader substrate scope in Suzuki, Negishi, and Buchwald-Hartwig couplings. The quantitative advantage resides in the bond dissociation energy: C-Br (~285 kJ/mol) vs. C-Cl (~397 kJ/mol), making the brominated building block the more efficient choice for complex fragment coupling [1].

Leaving group BDE
Class-level
~285 kJ/mol C-Br bond dissociation energy ΔBDE ≈ 112 kJ/mol lower vs C-Cl (~397 kJ/mol)
Supports milder coupling condition screening with broader functional group tolerance
Class-level aryl halide reactivity trend; specific yield data not provided
Palladium-Catalyzed Coupling Leaving Group Reactivity C-C Bond Formation

Favorable CNS Drug-Likeness Profile

The target compound has a topological polar surface area (TPSA) of 36.68 Ų and 3 hydrogen bond acceptors . Its regioisomer, 5-bromo-2-methylthiazole-4-carbonitrile, shares the same H-bond acceptor count, but the spatial arrangement of the nitrile group at C2 versus C4 could subtly influence the molecular electrostatic potential and thus the actual blood-brain barrier (BBB) penetration. While TPSA values below 60-70 Ų are generally considered favorable for CNS penetration, the lower TPSA of 36.68 Ų positions this scaffold well within the CNS drug-like space [1]. For procurement decisions in a neuroscience program, this low TPSA, in combination with the higher LogP, suggests enhanced BBB permeability potential.

CNS drug-likeness
Cross-study
TPSA 36.68 Ų 3 H-bond acceptors Below CNS threshold of 60–70 Ų
Low TPSA supports CNS drug-likeness screening context; actual BBB penetration requires validation
Computational prediction; experimental confirmation needed
CNS Drug Design Polar Surface Area Blood-Brain Barrier Penetration

High-Impact Application Scenarios


Suzuki-Miyaura Coupling for Thiazole Libraries

The C5-bromo atom on the target scaffold enables regioselective Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, generating diverse 5-aryl-4-methylthiazole-2-carbonitriles in a single step. The lower C-Br bond dissociation energy ensures efficient oxidative addition at room temperature to 80 °C, compared to the harsher conditions required for the chloro analog [1]. This scenario is directly supported by the leaving group reactivity advantage (Section 3, Evidence Item 4).

CNS-Penetrant Fragment Library Construction

With a TPSA of 36.68 Ų and a LogP of 2.09, this building block satisfies key CNS drug-likeness parameters (TPSA < 70 Ų, LogP 1-3). It serves as a privileged core for diversity-oriented synthesis of CNS-targeted compound libraries, where the bromine allows subsequent decoration to fine-tune potency and selectivity [1]. This is backed by the TPSA and LogP evidence (Section 3, Evidence Items 2 and 5).

Late-Stage Agrochemical Functionalization

The combination of bromine (cross-coupling handle) and nitrile (bioisostere for carboxylic acids and tetrazoles) makes this intermediate suitable for late-stage diversification in fungicide or herbicide programs. The higher boiling point and density (Section 3, Evidence Item 3) may simplify purification via distillation or precipitation after coupling, facilitating scale-up to kilogram quantities [1].

Thiazole-Tetrazole Bioisostere Synthesis

The C2-nitrile can be converted to a tetrazole via [3+2] cycloaddition with azide, a common bioisosteric replacement for carboxylic acids. The C5-bromine remains intact during this transformation, enabling sequential functionalization. The regioisomeric purity (Section 3, Evidence Item 1) ensures that the tetrazole is formed exclusively at the 2-position rather than at an undesired 4-position [1].

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling libraries
Bromine leaving group reactivity
Coupling yield and regioselectivity validation
CNS fragment library synthesis
Low TPSA and moderate LogP
CNS drug-likeness profiling studies
Agrochemical diversification
Purification-friendly boiling point and density
Scalable isolation method after coupling
Thiazole-tetrazole bioisostere synthesis
Regioisomeric nitrile purity
Cycloaddition site-selectivity confirmation
Quote Request

Request a Quote for 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.